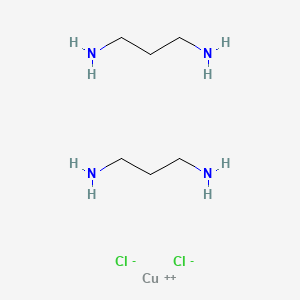
Bis(1,3-propanediaminE)copper(ii)dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1,3-propanediaminE)copper(ii)dichloride is a coordination compound with the chemical formula C6H20Cl2CuN4. It is known for its distinctive blue to purple color and is commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bis(1,3-propanediaminE)copper(ii)dichloride typically involves dissolving copper(ii) chloride in water and gradually adding 1,3-propanediamine to the solution. The mixture is then titrated to an appropriate pH and the solid product is obtained through filtration or crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bis(1,3-propanediaminE)copper(ii)dichloride undergoes various chemical reactions, including:
Oxidation: It can act as a catalyst in the oxidation of hydroquinones with oxygen.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: It can undergo ligand substitution reactions where the 1,3-propanediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxygen for oxidation reactions and various ligands for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized hydroquinones, while substitution reactions result in new coordination compounds with different ligands .
Scientific Research Applications
Bis(1,3-propanediaminE)copper(ii)dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in electrochemical applications and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Bis(1,3-propanediaminE)copper(ii)dichloride involves its ability to coordinate with various ligands and participate in redox reactions. The copper(ii) ion acts as the central metal ion, coordinating with the 1,3-propanediamine ligands and other molecules in its environment. This coordination allows it to facilitate various chemical reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
- Bis(ethylenediamine)copper(ii)dichloride
- Bis(1,2-propanediamine)copper(ii)dichloride
- Bis(1,4-butanediamine)copper(ii)dichloride
Uniqueness
Bis(1,3-propanediaminE)copper(ii)dichloride is unique due to its specific ligand structure, which provides distinct coordination properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C6H20Cl2CuN4 |
|---|---|
Molecular Weight |
282.70 g/mol |
IUPAC Name |
copper;propane-1,3-diamine;dichloride |
InChI |
InChI=1S/2C3H10N2.2ClH.Cu/c2*4-2-1-3-5;;;/h2*1-5H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
HSUSKWQWIPIFEB-UHFFFAOYSA-L |
Canonical SMILES |
C(CN)CN.C(CN)CN.[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


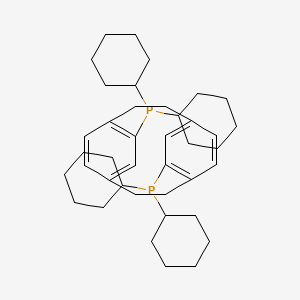

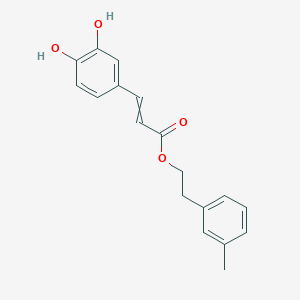
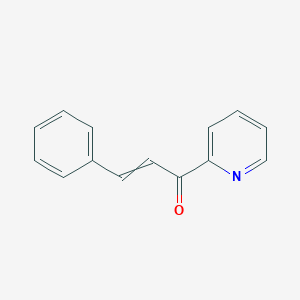
![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)
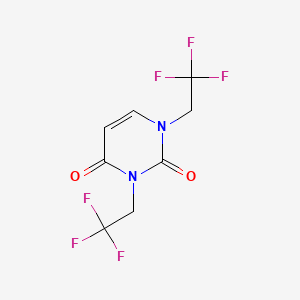
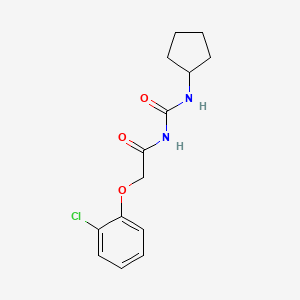
![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
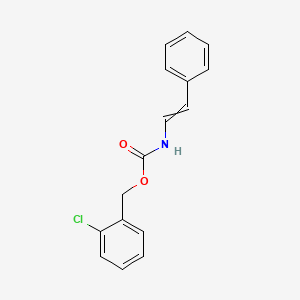
![(2S)-4-(2,3-dihydro-1H-inden-5-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12513126.png)
![(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12513129.png)
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
![(11BS)-(2,2,2',2'-tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(bis(3,5-dimethylphenyl)phosphane)](/img/structure/B12513142.png)
